4-(3-nitrobenzoyl)benzoic acid
Description
4-(3-Nitrobenzoyl)benzoic acid is an organic compound characterized by the presence of a nitro group and a benzoyl group attached to a benzoic acid core
Properties
IUPAC Name |
4-(3-nitrobenzoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c16-13(9-4-6-10(7-5-9)14(17)18)11-2-1-3-12(8-11)15(19)20/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZMQSSMLCBIOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-nitrobenzoyl)benzoic acid typically involves the nitration of benzoic acid derivatives followed by further functionalization. One common method involves the nitration of 4-benzoylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and reaction time, ensuring high yield and
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group undergoes catalytic hydrogenation to form the corresponding amine. This reaction is critical for synthesizing pharmaceutical intermediates.
Reaction Conditions:
| Catalyst | Solvent | Temperature | Pressure | Time | Yield | Source |
|---|---|---|---|---|---|---|
| Raney Ni | Ethyl acetate | 25–55°C | 1–2 MPa | 2–3 h | High | |
| H₂/Pd-C | Ethanol | 25°C | 1 atm | 4 h | 85% |
Mechanism :
Hydrogen gas adsorbs onto the catalyst surface, facilitating electron transfer to the nitro group, reducing it to an amine. Raney nickel offers superior selectivity in ethyl acetate, minimizing over-reduction .
Example :
Reduction of 4-(3-nitrobenzoyl)benzoic acid produces 4-(3-aminobenzoyl)benzoic acid , a precursor for anticoagulants .
Carboxylic Acid Functionalization
The carboxylic acid group participates in esterification and amidation reactions.
Esterification
Reaction with alcohols under acidic conditions yields esters, enhancing solubility for further modifications.
Conditions :
Equation :
Amidation via Acyl Chloride
Conversion to acyl chloride enables nucleophilic substitution with amines.
Steps :
-
Acyl Chloride Formation :
-
Amide Synthesis :
Example :
Reaction with methylamine produces N-methyl-4-(3-nitrobenzoyl)benzamide , a key intermediate in agrochemicals .
Electrophilic Aromatic Substitution
The nitro group deactivates the aromatic ring, but directed metallation allows regioselective functionalization.
Nitration and Halogenation
Limited reactivity due to the electron-withdrawing nitro group. Halogenation requires Lewis acid catalysts (e.g., FeCl₃):
| Reaction | Reagents | Position | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeCl₃ | Para to COOH | 60% |
Decarboxylation
Thermal or base-mediated decarboxylation removes the carboxylic acid group, forming 3-nitrobenzophenone.
Conditions :
Application :
Decarboxylation products serve as UV stabilizers in polymers .
Nitro Group Rearrangement
Under strong acidic conditions, the nitro group may migrate to adjacent positions, though this is rarely reported for this compound.
Stability and Side Reactions
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-nitrobenzoyl)benzoic acid?
- Methodological Answer : The compound can be synthesized via nitration of benzoyl benzoic acid derivatives. A common approach involves using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) under controlled temperature (0–5°C initially, then room temperature for 2–5 hours). Purification is achieved through recrystallization using solvents like dichloromethane and water . Key steps include monitoring reaction progress via TLC and ensuring stoichiometric control to minimize byproducts.
Q. Which analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- LC-MS : For qualitative/quantitative analysis of purity and molecular weight (Creative Proteomics’ LC-MS platform) .
- NMR/IR Spectroscopy : To confirm functional groups (e.g., nitro, carbonyl) and structural integrity. highlights IR and UV-Vis for hydrazone analogs .
- Thermogravimetric Analysis (TGA) : To study thermal stability, as demonstrated for structurally similar esters in .
Q. What safety protocols are critical during experimental handling?
- Methodological Answer :
- PPE : Use impermeable gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Local exhaust systems to mitigate inhalation risks, especially during nitration .
- Storage : Keep away from oxidizers (e.g., CO, NOx) to avoid hazardous reactions .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved for this compound structures?
- Methodological Answer :
- Refinement Tools : Use SHELXL for high-resolution refinement, particularly for twinned crystals. SHELXD can identify pseudosymmetry, while ORTEP-3 visualizes thermal ellipsoids to validate atomic positions .
- Validation Metrics : Cross-check R-factors, residual density maps, and hydrogen-bonding networks. For macromolecular analogs, SHELXPRO interfaces with validation pipelines .
Q. What computational strategies elucidate the electronic structure of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate molecular orbitals and electrostatic potentials to predict reactivity.
- Electron Localization Function (ELF) : Analyze charge distribution and bonding behavior, as applied to nitrobenzoyl hydrazones in .
- ADMET Studies : Predict pharmacokinetic properties (e.g., solubility, bioavailability) using software like SwissADME, referencing structural analogs in .
Q. How can synthetic byproducts or impurities be systematically identified?
- Methodological Answer :
- Chromatographic Profiling : Use HPLC with UV detection (e.g., 254 nm) to separate nitro derivatives. highlights similar ester analysis .
- Mass Spectrometry Fragmentation : Compare MS/MS spectra with databases (e.g., PubChem) to assign impurity structures .
- Crystallographic Screening : Co-crystallize with host molecules to isolate and characterize minor components .
Q. What strategies address low yields in nitro-functionalized benzoic acid derivatives?
- Methodological Answer :
- Reaction Optimization : Adjust acid ratios (H₂SO₄:HNO₃) and reaction time to favor mono-nitration over di-nitration .
- Protecting Groups : Temporarily block the carboxylic acid group during nitration to reduce side reactions, as seen in for complex esters .
- Microwave-Assisted Synthesis : Reduce reaction time and improve selectivity, a method validated for nitroaromatics in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
